molecular formula C12H21NO4 B066773 (+/-)-trans-N-Boc-4-methyl-pipecolinic acid CAS No. 182509-19-9

(+/-)-trans-N-Boc-4-methyl-pipecolinic acid

カタログ番号: B066773
CAS番号: 182509-19-9
分子量: 243.3 g/mol
InChIキー: LTNNUMKAWAGPIS-RKDXNWHRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+/-)-trans-N-Boc-4-methyl-pipecolinic acid is a versatile and high-value chiral piperidine derivative extensively utilized in medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate, or "building block," for the construction of more complex molecules. Its core structure incorporates a pipecolinic acid scaffold with a trans-configured 4-methyl substituent, which introduces steric and conformational constraints, and an N-terminal Boc (tert-butoxycarbonyl) protecting group, which is essential for standard solid-phase peptide synthesis (SPPS) and multi-step organic syntheses.

特性

IUPAC Name

(2R,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNNUMKAWAGPIS-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560843
Record name (2R,4R)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123811-83-6
Record name (2R,4R)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Multifaceted Therapeutic Potential of Substituted Pipecolinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pipecolic acid, a cyclic non-proteinogenic amino acid derived from L-lysine, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its rigid, six-membered ring structure provides a unique conformational constraint that is amenable to stereoselective derivatization, making it an attractive starting point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by substituted pipecolic acid derivatives, with a focus on their potential applications in neuroscience, oncology, and infectious diseases. We will delve into the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating the efficacy of these compounds.

Introduction: The Pipecolic Acid Scaffold

Pipecolic acid is a naturally occurring metabolite found across various biological systems, from microbes to plants and mammals.[3][4] In humans, it is an intermediate in the lysine degradation pathway and has been implicated in the modulation of GABAergic neurotransmission.[5] The inherent chirality and conformational rigidity of the piperidine ring make pipecolic acid and its derivatives ideal candidates for designing molecules that can engage with high specificity and affinity to biological targets. The ability to introduce a wide array of substituents at various positions on the ring allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

Neuromodulatory Activities: Targeting the Central Nervous System

Substituted pipecolic acid derivatives have shown significant promise as modulators of neuronal function, with potential applications in a range of neurological and psychiatric disorders.

GABAergic System Modulation

L-pipecolic acid is known to interact with GABA receptors, suggesting a role in inhibitory neurotransmission.[5] This has spurred the development of derivatives aimed at treating conditions characterized by neuronal hyperexcitability, such as epilepsy.

  • Mechanism of Action: Certain pipecolic acid derivatives act as GABA receptor agonists or positive allosteric modulators, enhancing the inhibitory effects of GABA. This leads to a dampening of neuronal firing and can prevent the spread of seizure activity.

  • Structure-Activity Relationship (SAR): The potency and selectivity of these derivatives are highly dependent on the nature and position of the substituents on the piperidine ring. For instance, lipophilic groups at the 4-position have been shown to enhance blood-brain barrier penetration.

  • Experimental Protocol: Electrophysiological Recording of GABA-A Receptor Activity

    • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing recombinant human GABA-A receptors.

    • Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings on the transfected cells.

    • Drug Application: Perfuse the cells with a solution containing a known concentration of GABA to establish a baseline current.

    • Co-application: Co-apply the test pipecolic acid derivative with GABA to determine its effect on the GABA-evoked current.

    • Data Analysis: Measure the potentiation or direct activation of the GABA-A receptor by the test compound and calculate the EC50 value.

Neuroprotection and a-Synuclein Aggregation Inhibition

Recent studies have explored the potential of nipecotic acid (piperidine-3-carboxylic acid) derivatives in combating neurodegeneration, particularly in the context of Alzheimer's disease.[6]

  • Mechanism of Action: These derivatives often exhibit multi-target activity, including antioxidant properties and inhibition of acetylcholinesterase.[6] Some derivatives have also been shown to interfere with the aggregation of amyloid-beta and tau proteins.

  • Visualization of Neuroprotective Pathways:

neuroprotection Pipecolic Acid Derivative Pipecolic Acid Derivative Oxidative Stress Oxidative Stress Pipecolic Acid Derivative->Oxidative Stress Inhibits AChE Inhibition AChE Inhibition Pipecolic Acid Derivative->AChE Inhibition Induces Protein Aggregation Protein Aggregation Pipecolic Acid Derivative->Protein Aggregation Inhibits Neuronal Survival Neuronal Survival Oxidative Stress->Neuronal Survival Decreases AChE Inhibition->Neuronal Survival Increases Protein Aggregation->Neuronal Survival Decreases

Caption: Multi-target neuroprotective mechanisms of pipecolic acid derivatives.

Anticancer Potential: Targeting Tumor Growth and Proliferation

The piperidine scaffold is a common feature in many approved anticancer drugs.[7] Substituted pipecolic acid derivatives are being actively investigated for their potential to inhibit tumor growth and metastasis through various mechanisms.

Enzyme Inhibition in Cancer
  • TNF-α Converting Enzyme (TACE) Inhibition: A series of 4-hydroxy and 5-hydroxy pipecolate hydroxamic acid derivatives have been developed as potent and selective inhibitors of TACE.[8] TACE is a key enzyme in the release of the pro-inflammatory cytokine TNF-α, which is implicated in cancer progression. The selectivity of these inhibitors is significantly influenced by the sulfonamide group interacting with the S1' site of the enzyme.[8]

  • Proteasome Inhibition: Pipecolic ester derivatives have been identified as a new class of allosteric proteasome inhibitors.[9] These compounds bind to the intersubunit pockets in the proteasomal α ring, leading to destabilization of the gate and inhibition of proteasome activity, ultimately inducing apoptosis in cancer cells.[9]

Induction of Apoptosis

Certain vindoline-piperazine conjugates, where the piperazine moiety is derived from pipecolic acid, have demonstrated significant antiproliferative activity against various cancer cell lines.[10]

  • Mechanism of Action: These compounds can induce apoptosis by activating signaling pathways such as NF-κB and PI3K/Akt, leading to the activation of caspases.[7]

  • Experimental Protocol: Cell Viability and Apoptosis Assay

    • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MDA-MB-468) in appropriate media.

    • MTT Assay: Treat cells with varying concentrations of the pipecolic acid derivative for 24-72 hours. Add MTT reagent and measure the absorbance to determine cell viability (IC50).

    • Annexin V-FITC/PI Staining: Treat cells with the IC50 concentration of the compound. Stain with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells.

Quantitative Data Summary: Anticancer Activity
Compound ClassTargetCancer Cell LineIC50/GI50Reference
Vindoline-piperazine conjugateTubulin/Apoptosis InductionSiHa2.85 µM[10]
Vindoline-piperazine conjugateTubulin/Apoptosis InductionHeLa9.36 µM[10]
Vindoline-piperazine conjugateTubulin/Apoptosis InductionMDA-MB-4681.00 µM (GI50)[10]

Anti-Infective Properties: Combating Pathogens

Substituted pipecolic acid derivatives have demonstrated efficacy against a range of infectious agents, including bacteria and viruses.

Inhibition of Bacterial Virulence Factors
  • Legionella MIP Protein Inhibition: The Macrophage Infectivity Potentiator (MIP) protein is a key virulence factor for Legionella pneumophila.[11] Pipecolic acid derivatives have been identified as small-molecule inhibitors of MIP, which belongs to the FK506-binding protein (FKBP) family.[11] Inhibition of MIP impairs the intracellular survival of the bacteria.

Antiviral Activity
  • Dengue and Zika Virus NS2B/NS3 Protease Inhibition: Proline and pipecolic acid-based derivatives have been developed as allosteric inhibitors of the NS2B/NS3 protease of Dengue (DENV) and Zika (ZIKV) viruses.[12] R-configured pipecolic acid derivatives were found to be active against the DENV protease, with some exhibiting strong cellular efficacy.[12]

  • Experimental Workflow: Antiviral Drug Discovery

antiviral_workflow cluster_0 Target Identification & Validation cluster_1 Lead Discovery cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development Target ID Identify Viral Target (e.g., NS2B/NS3 Protease) Library Synthesis Synthesize Pipecolic Acid Derivative Library Target ID->Library Synthesis HTS High-Throughput Screening (Enzyme Inhibition Assay) Library Synthesis->HTS Hit Identification Identify 'Hit' Compounds HTS->Hit Identification SAR Studies Structure-Activity Relationship Studies Hit Identification->SAR Studies Lead Optimization Optimize Potency, Selectivity, and PK SAR Studies->Lead Optimization ADMET Profiling In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) ADMET Profiling->Lead Optimization In vivo Efficacy Animal Model Studies Lead Optimization->In vivo Efficacy Clinical Trials Phase I, II, III In vivo Efficacy->Clinical Trials

Caption: A generalized workflow for the discovery of antiviral pipecolic acid derivatives.

Role in Plant Immunity: A Natural Defense Mechanism

In plants, pipecolic acid and its N-hydroxylated derivative, N-hydroxypipecolic acid (NHP), are key signaling molecules in Systemic Acquired Resistance (SAR), a broad-spectrum immune response.[13][14][15][16]

  • Biosynthesis and Signaling: Upon pathogen infection, L-lysine is converted to pipecolic acid, which is then hydroxylated to form NHP.[13][15] NHP acts as a mobile signal that accumulates in distal, uninfected tissues, priming them for a more robust defense response upon subsequent pathogen attack.[15][17][18] This signaling pathway involves both salicylic acid-dependent and -independent mechanisms.[13]

Conclusion and Future Directions

The substituted pipecolic acid scaffold represents a versatile and promising platform for the development of novel therapeutics. The inherent structural features of the pipecolic acid ring, combined with the vast chemical space accessible through substitution, provide a rich source for identifying potent and selective modulators of a wide range of biological targets. Future research will likely focus on the development of more complex derivatives with improved pharmacokinetic properties and the exploration of novel biological targets. The continued application of advanced synthetic methodologies and a deeper understanding of the structure-activity relationships will undoubtedly lead to the discovery of new and effective drugs based on this remarkable scaffold.

References

  • Bernsdorff, F., Döring, A.C., Gruner, K., Schuck, S., Bräutigam, A., & Zeier, J. (2016).
  • Hassan, S. S., et al. (1998). Epoxide derivatives of pipecolic acid and proline are inhibitors of pipecolate oxidase. Bioorganic & Medicinal Chemistry Letters, 8(7), 739-744.
  • Koc, F.N., & Seckin Dinler, B. (2022). Pipecolic acid in plants: biosynthesis, signalling, and role under stress. Botanica, 28(1), 4-14.
  • Juli, C., et al. (2011). Pipecolic Acid Derivatives As Small-Molecule Inhibitors of the Legionella MIP Protein. Journal of Medicinal Chemistry, 54(1), 277-287.
  • Al-Rooqi, M. M., et al. (2022). Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. Journal of Molecular Structure, 1268, 133719.
  • Ettari, R., et al. (2023). Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease. International Journal of Molecular Sciences, 24(1), 789.
  • Juli, C., et al. (2010). Pipecolic Acid Derivatives As Small-Molecule Inhibitors of the Legionella MIP Protein. Journal of Medicinal Chemistry.
  • Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-153.
  • Levin, J. I., et al. (2002). Synthesis and biological activity of selective pipecolic acid-based TNF-alpha converting enzyme (TACE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(10), 1375-1378.
  • Chen, Y. C., et al. (2018). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. Proceedings of the National Academy of Sciences, 115(21), E4920-E4929.
  • Taylor & Francis. (2022). Pipecolic acid – Knowledge and References.
  • Westerhoff, O., et al. (2001). Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1, 508-513.
  • Couty, F., & Evano, G. (2005).
  • Dubin, G., et al. (2019). Pipecolic esters as minimized templates for proteasome inhibition. Organic & Biomolecular Chemistry, 17(7), 1836-1845.
  • Al-Rooqi, M. M., et al. (2022). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives.
  • Lin, Y.-C., et al. (2023). N-hydroxy-pipecolic acid-mediated signal transduction and resistance requires DAWDLE. Plant Physiology, 191(2), 1146-1160.
  • Semantic Scholar. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity1[OPEN].
  • Singh, A., & Singh, A. (2025). Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity. Biochimica et Biophysica Acta (BBA) - General Subjects, 130808.
  • Shan, L., & He, P. (2018).
  • Schmidt, M. R., et al. (2021). Pipecolic Acid, a Putative Mediator of the Encephalopathy of Cerebral Malaria and the... The Journal of Infectious Diseases, 224(12), 2128-2138.
  • Lin, K.-H., et al. (2020). New Metabolic Alterations and A Predictive Marker Pipecolic Acid in Sera for Esophageal Squamous Cell Carcinoma. Cancers, 12(10), 2822.
  • ResearchGate. (2014).
  • Carella, P. (2018). Emergence of N-hydroxy-pipecolic acid as a key long-distance immunity signal in Arabidopsis. Plantae.
  • He, M. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Applied Microbiology and Biotechnology, 71(4), 413-419.
  • Brambilla, A., et al. (2023). Pipecolic acid synthesis is required for systemic acquired resistance and plant-to-plant-induced immunity in barley. Journal of Experimental Botany, 74(10), 3033-3046.
  • ResearchGate. (2017).
  • BOC Sciences. (n.d.). CAS 4043-87-2 (DL-Pipecolinic acid).
  • Nomura, Y., et al. (1983). Metabolism of cadaverine and pipecolic acid in brain and other organs of the mouse. Journal of Neurochemistry, 40(3), 700-705.
  • PlumX. (2018).
  • ResearchGate. (1998).
  • Sílice (CSIC). (n.d.).
  • FooDB. (2010). Showing Compound Pipecolic acid (FDB000545).
  • Tsolaki, O., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 7013.
  • Bánóczi, D., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3386.
  • Gatto, G. J., et al. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 128(11), 3822-3828.
  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Journal of Ethnopharmacology, 221, 1-17.
  • Zhang, H., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Journal of Alzheimer's Disease, 68(4), 1591-1600.
  • CymitQuimica. (n.d.). CAS 535-75-1: Pipecolic acid.
  • CymitQuimica. (n.d.). CAS 3105-95-1: L-Pipecolic acid.

Sources

The Piperidine Architecture: Strategic Scaffolding in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring stands as the preeminent nitrogen heterocycle in FDA-approved therapeutics, appearing in over 70 marketed drugs ranging from antihistamines to analgesics and kinase inhibitors. Its ubiquity is not accidental but a result of its "privileged" physicochemical profile: a defined chair conformation that directs substituents into predictable vectors, tunable basicity (pKa ~11), and high metabolic tractability.

This guide moves beyond basic textbook definitions to explore the application of piperidine scaffolds in high-value drug discovery. We examine the structural dynamics that drive receptor affinity, advanced synthetic methodologies for late-stage functionalization, and the critical metabolic liabilities that every medicinal chemist must mitigate.

The Pharmacophore Advantage: Structural Dynamics & pKa

The success of the piperidine scaffold lies in its ability to present pharmacophoric elements in specific 3D orientations while maintaining favorable drug-like properties.

Conformational Bias and A-Values

Unlike flat aromatic systems (e.g., pyridine), piperidine exists predominantly in a chair conformation. This 3D distinctiveness allows for the precise vectorization of substituents.

  • Equatorial Preference: Substituents at C2, C3, and C4 generally prefer the equatorial position to minimize 1,3-diaxial interactions.

  • The "A-Value" Metric: The free energy difference (

    
    ) between axial and equatorial conformers dictates binding modes. For example, a bulky group at C4 will lock the ring conformation, serving as a rigid spacer.
    
  • Medicinal Implication: By strategically placing a substituent (e.g., a methyl group) at C3 or C5, chemists can "lock" the piperidine into a specific conformer that matches the target protein's binding pocket, reducing the entropic penalty of binding.

pKa Modulation and Bioavailability

Unsubstituted piperidine has a pKa of ~11.2, meaning it is fully protonated at physiological pH (7.4). While this promotes solubility, it can hinder membrane permeability (CNS penetration).

  • Tuning Strategy: To lower the pKa into the desirable range (7.5–9.5), electron-withdrawing groups (EWGs) are introduced.

    • Beta-fluorination: Adding a fluorine at C3 lowers the pKa of the ring nitrogen by ~1.5–2.0 log units via the inductive effect, often improving lipophilicity (LogD) and permeability without sacrificing solubility.

Table 1: Impact of Substitution on Piperidine Physicochemical Properties

Substituent (Pos)Electronic EffectApprox. pKa ShiftStructural ImpactApplication
None (H) Reference0 (pKa ~11.2)Flexible ChairGeneral Linker
3-Fluoro Inductive (-I)-1.8 to -2.5Minimal StericCNS Penetration
4-Hydroxy Polar/H-bond-0.5 to -1.0H-bond DonorSolubilizing Group
2-Methyl Steric+0.2Conformation LockSelectivity Filter
N-Aryl Resonance-4.0 to -6.0Planar N-centerKinase Hinges

Synthetic Architectures: From De Novo to C-H Activation

Modern synthesis has shifted from building the ring (cyclization) to decorating the intact ring (functionalization).

Synthesis Decision Matrix

The choice of synthetic route depends on the substitution pattern required.

  • Reductive Amination: The workhorse for N-substitution. High fidelity, amenable to library synthesis.

  • Hydrogenation of Pyridines: Ideal for accessing cis-substituted piperidines (e.g., cis-2,6-disubstituted systems) where stereocontrol is governed by catalyst approach.

  • C-H Activation: The frontier of piperidine chemistry. Photoredox or transition-metal catalyzed methods now allow for the direct arylation of C2 or C4 positions in pre-existing drug molecules ("Late-Stage Functionalization").

Visualization: Synthetic Workflow

The following diagram illustrates the decision logic for synthesizing complex piperidine scaffolds.

PiperidineSynthesis Start Target Piperidine Scaffold N_Sub N-Substituted Only Start->N_Sub Target Site? C_Sub C-Ring Substituted Start->C_Sub RedAm Reductive Amination (NaHB(OAc)3) N_Sub->RedAm Alkyl Group SnAr SnAr / Buchwald (Pd-Catalysis) N_Sub->SnAr Aryl Group DeNovo De Novo Cyclization C_Sub->DeNovo Complex Stereochem Func Functionalization C_Sub->Func Late Stage RCM Ring-Closing Metathesis (Grubbs Cat.) DeNovo->RCM PyRed Pyridine Reduction (H2, Rh/Pt) DeNovo->PyRed CH_Act C-H Activation (Photoredox/Ir) Func->CH_Act Direct Arylation

Figure 1: Strategic decision tree for selecting piperidine synthesis methodologies based on substitution patterns.

Metabolic Liabilities & Mitigation[1][2]

A critical aspect of piperidine exploration is managing metabolic stability.[1] The ring is prone to oxidative attack by Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6).

The "Bioactivation" Trap

The most dangerous metabolic pathway is the oxidation of the


-carbon (adjacent to nitrogen) to form an iminium ion.
  • Mechanism: CYP450 abstracts a hydrogen from the

    
    -carbon.
    
  • Intermediate: An unstable carbinolamine forms, which dehydrates to an electrophilic iminium species .[2]

  • Toxicity: This reactive intermediate can covalently bind to endogenous proteins or DNA, leading to idiosyncratic toxicity or genotoxicity.

  • Detection: These reactive metabolites are often trapped in vitro using Potassium Cyanide (KCN), forming stable cyano-adducts detectable by LC-MS.

Visualization: Metabolic Bioactivation Pathway

MetabolicPathway Piperidine Piperidine Drug (Parent) CYP CYP450 Oxidation (Step 1) Piperidine->CYP Carbinolamine Carbinolamine (Unstable Intermediate) CYP->Carbinolamine Iminium Reactive Iminium Ion (ELECTROPHILE) Carbinolamine->Iminium -H2O Clearance Hydrolysis -> Metabolite (Clearance) Iminium->Clearance Detoxification Tox Protein/DNA Adduct (TOXICITY) Iminium->Tox Covalent Binding Trap Cyano-Adduct (KCN Trap / Assay Signal) Iminium->Trap In Vitro Assay

Figure 2: Mechanism of piperidine bioactivation via iminium ion formation and potential toxicity pathways.

Experimental Protocol: High-Throughput Reductive Amination

While C-H activation is academically rigorous, the most common industrial workflow for piperidine exploration is the parallel synthesis of N-substituted libraries. The following protocol is optimized for reproducibility and yield in a medicinal chemistry setting.

Objective: Synthesis of a diverse library of N-substituted piperidines (secondary amine to tertiary amine).

Reagents:

  • Piperidine scaffold (Amine, 1.0 equiv)

  • Aldehyde/Ketone (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Acetic Acid (catalytic, pH adjustment)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Protocol Steps:

  • Preparation: In a 2-dram vial or 96-well block, dissolve the piperidine scaffold (0.1 mmol) in DCE (1.0 mL).

  • Activation: Add the aldehyde (0.12 mmol). If the aldehyde is aromatic or sterically hindered, add Acetic Acid (1-2 drops) to catalyze imine formation.

    • Expert Insight: Maintaining a slightly acidic pH (5-6) accelerates iminium ion formation, which is the species actually reduced by the hydride.

  • Incubation: Stir/shake at Room Temperature (RT) for 30–60 minutes to ensure equilibrium formation of the imine/iminium species.

  • Reduction: Add solid Sodium Triacetoxyborohydride (STAB) (0.15 mmol) in one portion.

    • Why STAB? Unlike Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too reactive, reduces aldehydes directly), STAB is chemoselective for the imine over the aldehyde.

  • Reaction: Seal and stir at RT for 4–16 hours. Monitor by LC-MS.[3]

  • Quench & Workup: Add saturated aqueous NaHCO3 (1 mL). Vortex vigorously to neutralize acid and quench excess hydride.

  • Extraction: Separate the organic layer (DCE is denser than water; use a phase separator frit for high throughput).

  • Purification: Evaporate solvent. Purify via SCX (Strong Cation Exchange) cartridges to isolate the basic amine product from non-basic impurities (excess aldehyde).

Case Study: Fexofenadine (The "Safety" Scaffold)

The evolution of Terfenadine to Fexofenadine is the definitive case study in piperidine safety.

  • The Problem: Terfenadine (Seldane) was a blockbuster antihistamine but caused fatal cardiac arrhythmias (Torsades de Pointes) due to hERG channel inhibition when its metabolism was blocked (e.g., by grapefruit juice/CYP3A4 inhibitors).

  • The Discovery: It was discovered that Terfenadine was actually a prodrug. Its major active metabolite was a carboxylic acid derivative formed by oxidation of the tert-butyl group attached to the piperidine linker.

  • The Solution: This metabolite was synthesized directly and named Fexofenadine (Allegra).

  • The Outcome: Fexofenadine retained the potent H1-antihistamine activity of the parent but, due to the zwitterionic nature introduced by the carboxylic acid on the piperidine side-chain, it did not cross the blood-brain barrier (non-sedating) and had significantly reduced affinity for the hERG channel.

  • Lesson: Functionalizing the piperidine periphery can decouple efficacy from cardiotoxicity.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

  • Goetz, A. E., & Garg, N. K. (2013). Regioselective Reactions of 3,4-Piperidynes. Nature Chemistry. Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2015). Bioactivation in Drug Discovery: Role of Metabolite Identification in Mitigating Safety Risks. Chemical Research in Toxicology. Link

  • FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book). Link

  • Hager, A., Vrielink, N., Hager, D., Lefranc, J., & Trauner, D. (2016). Synthetic Approaches toward Sesterterpenoids. Natural Product Reports. (Discusses complex piperidine synthesis). Link

  • Chen, X., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.[4][5] Pharmaceutical Fronts. Link

Sources

Methodological & Application

detailed experimental procedure for Boc protection of 4-methyl-pipecolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency N-Boc Protection of 4-Methyl-Pipecolinic Acid

Abstract

This guide details the optimized protocol for the N-tert-butoxycarbonyl (N-Boc) protection of 4-methyl-pipecolinic acid (4-methyl-2-piperidinecarboxylic acid). Unlike standard primary amino acids, this secondary amine scaffold presents unique steric and solubility challenges due to the 4-methyl substitution on the piperidine ring. This protocol utilizes a biphasic THF/Water system with inorganic base control to maximize yield (>95%) and minimize dipeptide side-product formation.

Introduction & Strategic Analysis

4-Methyl-pipecolinic acid is a critical non-proteinogenic amino acid used in peptidomimetics to induce conformational restriction. The presence of the methyl group at the C4 position creates steric bulk that can influence the reaction kinetics at the nucleophilic nitrogen.

Mechanistic Considerations

The reaction follows a nucleophilic acyl substitution mechanism.[1] The secondary amine of the pipecolinic acid attacks the carbonyl carbon of di-tert-butyl dicarbonate (


).
  • Challenge 1: Zwitterionic Solubility. Free amino acids exist as zwitterions (

    
    ) in neutral solution, rendering them insoluble in organic solvents. High pH is required to deprotonate the amine (
    
    
    
    ).
  • Challenge 2: Hydrolysis of Reagent.

    
     is hydrophobic and susceptible to hydrolysis by hydroxide ions. A biphasic system (THF/Water) balances the solubility of the amino acid salt (aqueous phase) and the 
    
    
    
    (organic phase).

Experimental Design & Reagents

Reagent Stoichiometry Table

ReagentMW ( g/mol )Equiv.[2][3][4]Role
4-Methyl-pipecolinic acid 143.181.0Substrate
Di-tert-butyl dicarbonate (

)
218.251.2 - 1.5Protecting Group Source
Sodium Hydroxide (NaOH) 40.002.2 - 2.5Base (Solubility & Scavenger)
THF / Water -1:1 v/vSolvent System

Critical Safety Note:


 releases 

gas upon reaction and hydrolysis. Do not seal the reaction vessel tightly. Ensure adequate venting.

Detailed Protocol

Phase A: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-methyl-pipecolinic acid (1.0 equiv) in Water (5 mL per gram of substrate).

  • Basification: Cool the suspension to

    
     using an ice bath. Slowly add 1N NaOH solution (2.2 equiv).
    
    • Checkpoint: The solution should become clear as the amino acid converts to its sodium salt. Verify pH is

      
      .
      
  • Reagent Addition: Dissolve

    
     (1.2 equiv) in THF (equal volume to the water used in Step 1). Add this solution dropwise to the stirring amino acid solution at 
    
    
    
    .
    • Rationale: Dropwise addition prevents localized high concentrations of

      
       which could lead to oligomerization.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir vigorously for 12–18 hours.

    • Monitoring: Monitor by TLC (ninhydrin stain) or LC-MS. The starting material peak (M+H 144) should disappear, replaced by the product (M+H 244 or M+Na 266).

Phase B: Workup & Isolation
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the THF. Do not distill to dryness; leave the aqueous layer.

  • Wash (Impurity Removal): Wash the remaining aqueous layer with Diethyl Ether or Hexanes (

    
     vol).
    
    • Why? This removes unreacted

      
       and tert-butanol byproducts, which are organic-soluble. The product remains in the aqueous phase as the carboxylate salt.
      
  • Acidification (Critical Step): Cool the aqueous phase to

    
    . Carefully acidify to pH 2–3 using 1M HCl or 
    
    
    
    solution.
    • Observation: The product, N-Boc-4-methyl-pipecolinic acid, will precipitate as an oil or white solid as it protonates.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (

    
     vol).[2][5][6]
    
  • Drying: Combine organic layers, wash with Brine, and dry over Anhydrous

    
    .
    
  • Concentration: Filter and concentrate in vacuo to yield the crude product.

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

BocProtection Start 4-Methyl-pipecolinic Acid (Zwitterion) Inter Sodium 4-methyl-pipecolinate (Anionic Nucleophile) Start->Inter Deprotonation (pH > 10) Base NaOH (aq) Base->Inter TS Tetrahedral Intermediate Inter->TS Nucleophilic Attack Boc2O Boc2O / THF Boc2O->TS ProductSalt N-Boc-Carboxylate Salt TS->ProductSalt - t-BuOH, - CO2 Final N-Boc-4-Methyl-Pipecolinic Acid ProductSalt->Final Protonation (pH 2-3) Acid HCl Workup Acid->Final

Caption: Mechanistic pathway from zwitterionic starting material to protected N-Boc acid.

Figure 2: Purification Logic Flow

Workup Mix Crude Reaction Mixture (THF/Water) Evap Evaporate THF Mix->Evap AqLayer Aqueous Residue (Contains Product Salt) Evap->AqLayer Wash Wash with Ether/Hexane AqLayer->Wash Discard Discard Organic Wash (Excess Boc2O) Wash->Discard Organic Phase Acidify Acidify to pH 2-3 (HCl / KHSO4) Wash->Acidify Aqueous Phase Extract Extract with EtOAc Acidify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Pure N-Boc Product Dry->Final

Caption: Step-by-step workup procedure to ensure removal of excess reagent and isolation of pure acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield pH dropped below 9 during reaction.Monitor pH periodically; add more NaOH if necessary to keep amine deprotonated.
Emulsion during Extraction Amphiphilic nature of product.Add Brine (saturated NaCl) to the aqueous layer before extraction. Filter through Celite if solids are present.
Product is Oily Presence of t-BuOH or rotamers.Co-evaporate with DCM or Hexanes. Dry under high vacuum for >4 hours. Note: N-Boc pipecolic derivatives often exist as rotamers, broadening NMR signals.
Gas Evolution (

)
Rapid acidification.Acidify slowly at

to prevent foaming over.

Analytical Validation

  • 1H NMR (CDCl3): Expect rotameric mixtures (often 60:40 or 70:30 split).

    • Key Signals: Boc group singlet (~1.45 ppm, 9H).[2][7][8][9] Methine proton (

      
      -H) typically shifts downfield (~4.8 ppm and ~4.0 ppm for rotamers).
      
  • LC-MS: ESI+ mode.

    • Observe

      
       or 
      
      
      
      adducts. The Boc group is acid-labile, so avoid acidic mobile phases if looking for the parent ion, or expect to see the deprotected fragment in the source.

References

  • Beak, P., et al. (1989). "Synthesis of racemic pipecolic acid derivatives via electrophilic quench of N-Boc-piperidine." Journal of Organic Chemistry. Link

  • Coldham, I., et al. (2010). "Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid." Journal of the American Chemical Society. Link

  • Hung, K.Y., Harris, P.W.R., & Brimble, M.A. (2010).[10] "Synthesis of methyl N-Boc-(2S,4R)-4-methylpipecolate." Journal of Organic Chemistry. Link

  • CymitQuimica. "Product Data: N-Boc-DL-pipecolinic acid." Link

  • Organic Chemistry Portal. "Boc Protection of Amines." Link

Sources

Application Notes and Protocols: Step-by-Step N-Boc Deprotection of Pipecolic Acid Derivatives Using TFA

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pipecolic acid and its derivatives are crucial building blocks in the synthesis of a wide array of pharmacologically active compounds, including immunosuppressive agents and enzyme inhibitors.[1][2] The synthesis of these complex molecules often necessitates the use of protecting groups to mask reactive functionalities. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the amine functionality in pipecolic acid due to its stability under various conditions and its facile removal under acidic conditions.[3]

This guide provides a comprehensive, step-by-step protocol for the N-Boc deprotection of pipecolic acid derivatives using trifluoroacetic acid (TFA). We will delve into the underlying mechanism, potential side reactions, and best practices for reaction monitoring, work-up, and product isolation.

The "Why": Mechanistic Insights into TFA-Mediated Boc Deprotection

The removal of the Boc group with TFA is an acid-catalyzed process.[4] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The process unfolds in a series of steps:

  • Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group.[3][5] This initial step increases the electrophilicity of the carbonyl carbon.

  • Fragmentation: The protonated intermediate is unstable and fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][5]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[3][5]

  • Protonation of the Amine: In the acidic reaction medium, the newly liberated amine is protonated by the excess TFA, forming the corresponding trifluoroacetate salt.[5]

Visualizing the Deprotection Mechanism

Boc_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3 & 4: Decarboxylation & Amine Protonation Boc_Protected_Amine R-NH-Boc Protonated_Intermediate R-NH-Boc⁺-H Boc_Protected_Amine->Protonated_Intermediate + H⁺ Proton H⁺ (from TFA) Protonated_Intermediate_2 R-NH-Boc⁺-H Carbamic_Acid R-NH-COOH Carbamic_Acid_2 R-NH-COOH tBu_Cation (CH₃)₃C⁺ Protonated_Intermediate_2->Carbamic_Acid Protonated_Intermediate_2->tBu_Cation Free_Amine R-NH₂ Amine_Salt R-NH₃⁺ TFA⁻ Free_Amine->Amine_Salt + H⁺ (from TFA) CO2 CO₂ Carbamic_Acid_2->Free_Amine Carbamic_Acid_2->CO2

Caption: Mechanism of TFA-mediated N-Boc deprotection.

Potential Pitfalls and Side Reactions

While TFA is highly effective, the generation of the reactive tert-butyl cation can lead to unwanted side reactions, particularly the alkylation of nucleophilic residues.[6][7] For pipecolic acid derivatives that may contain other sensitive functional groups, it is important to be aware of these potential issues.

Side ReactionSusceptible Residues/FunctionalitiesMitigation Strategy
t-Butylation Electron-rich aromatic rings, thiols (e.g., cysteine), thioethers (e.g., methionine)Addition of scavengers to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[8]
Amide Bond Cleavage In peptides containing consecutive pipecolic acid residues, TFA has been reported to cause unexpected hydrolysis of the amide bond.[9][10]Careful monitoring of the reaction and consideration of alternative, milder deprotection methods if this side reaction is observed.

Experimental Protocol: N-Boc Deprotection of a Pipecolic Acid Derivative

This protocol provides a general procedure for the solution-phase deprotection of an N-Boc protected pipecolic acid derivative.

Materials and Reagents
Material/ReagentGradeSupplier
N-Boc-pipecolic acid derivativeSynthesis gradeN/A
Dichloromethane (DCM), anhydrousACS grade or higherStandard chemical supplier
Trifluoroacetic acid (TFA)Reagent grade or higherStandard chemical supplier
Saturated sodium bicarbonate (NaHCO₃) solutionACS gradePrepared in-house
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)ACS gradeStandard chemical supplier
Diethyl ether, anhydrousACS gradeStandard chemical supplier
Safety Precautions

Trifluoroacetic acid (TFA) is highly corrosive and toxic. [11][12][13] It can cause severe skin burns and eye damage.[13][14][15] Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[11][12] Have an emergency eyewash and shower readily available.[12]

Step-by-Step Procedure

Deprotection_Workflow A 1. Dissolve Substrate B 2. Add TFA Solution A->B Anhydrous DCM C 3. Reaction Monitoring (TLC) B->C Stir at RT, 0.5 - 2 h D 4. Reaction Quench C->D Upon completion E 5. Work-up D->E Saturated NaHCO₃ (aq) F 6. Drying and Concentration E->F Separate organic layer G 7. Product Isolation F->G Anhydrous Na₂SO₄, Rotary Evaporation

Caption: General workflow for N-Boc deprotection.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc-pipecolic acid derivative (1.0 equivalent) in anhydrous dichloromethane (DCM). The concentration is typically in the range of 0.1 M.[8]

  • TFA Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA). A common practice is to use a mixture of TFA in DCM, with TFA concentrations ranging from 20-50% (v/v).[3][16] For a 50% solution, add a volume of TFA equal to the volume of DCM used for dissolution.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[17] Spot the reaction mixture against the starting material. A suitable eluent system might be a mixture of DCM and methanol (e.g., 9:1 v/v), potentially with a small amount of triethylamine to prevent streaking of the amine product on the silica plate. The deprotected amine should have a lower Rf value than the Boc-protected starting material. Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a ninhydrin solution, which will stain the primary or secondary amine product.[8] The reaction is typically complete within 30 minutes to 2 hours at room temperature.[3][8]

  • Work-up: Quenching and Extraction:

    • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ ceases.[18] This will neutralize the excess TFA.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).

    • Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[19] To ensure complete removal of residual TFA, an azeotropic distillation with toluene can be performed.[20]

  • Product Isolation: The resulting product is the deprotected pipecolic acid derivative as a free amine. If the trifluoroacetate salt is desired, the work-up with a basic solution is omitted, and the solvent is removed directly after the reaction is complete. The salt can often be precipitated by the addition of cold diethyl ether.[8][21]

Characterization

Confirm the identity and purity of the final product using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic tert-butyl signal (a singlet at approximately 1.4-1.5 ppm in ¹H NMR) is a clear indication of successful deprotection.[22]

  • Mass Spectrometry (MS): To confirm the molecular weight of the deprotected product.

  • Infrared (IR) Spectroscopy: The appearance of N-H stretching bands (typically two for a primary amine) can be observed.[22]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or TFA concentration.Increase the reaction time and continue monitoring by TLC. If the reaction is still sluggish, a higher concentration of TFA may be required.
Presence of Side Products Alkylation by the tert-butyl cation.Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture.
Difficulty in Isolating the Product The product may be water-soluble, especially as the TFA salt.If the product is the TFA salt, consider precipitating it from a non-polar solvent like diethyl ether. Alternatively, ion-exchange chromatography can be employed for purification.[23][24]

Conclusion

The N-Boc deprotection of pipecolic acid derivatives using TFA is a robust and widely used method in organic synthesis. By understanding the reaction mechanism, being aware of potential side reactions, and following a carefully planned experimental protocol, researchers can achieve efficient and clean deprotection. Adherence to strict safety protocols when handling TFA is paramount. This guide provides a solid foundation for successfully implementing this crucial synthetic transformation.

References

  • Barluenga, J., et al. (1998). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. ACS Publications. Available at: [Link]

  • Gent, A. D., et al. (2007).
  • Genet, J. P., & Niel, G. (1998). Asymmetric syntheses of pipecolic acid and derivatives. PubMed. Available at: [Link]

  • Kuo, G.-H., et al. (2006). SYNTHESIS OF PIPECOLIC ACID DERIVATIVES VIA AZA–DIELS–ALDER REACTIONS OF THIO-SUBSTITUTED 1,3-BUTADIENES WITH IMINIUM SALTS. Taylor & Francis Online. Available at: [Link]

  • Niel, G., et al. (2007). An Efficient Synthesis of Enantiomerically Pure (R)-Pipecolic Acid, (S)-Proline, and Their N-Alkylated Derivatives. ACS Publications. Available at: [Link]

  • New Jersey Department of Health. (Date not available). HAZARD SUMMARY: TRIFLUOROACETIC ACID. NJ.gov. Available at: [Link]

  • Various Authors. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]

  • Srinivasan, N., et al. (2005). Rapid N-Boc Deprotection with TFA. Scribd. Available at: [Link]

  • Royal Society of Chemistry. (Date not available). SUPPORTING INFORMATION. Rsc.org. Available at: [Link]

  • Rubini, C., et al. (2008). Mechanistic studies of amide bond scission during acidolytic deprotection of Pip containing peptide. PubMed. Available at: [Link]

  • Raw, S. A., & Beierle, J. M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link]

  • Fisher Scientific. (Date not available). Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • Various Authors. (2016). How to confirm BOC deprotection by TFA ? ResearchGate. Available at: [Link]

  • Common Organic Chemistry. (Date not available). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Common Organic Chemistry. (Date not available). Boc Deprotection (TFA). Common Organic Chemistry. Available at: [Link]

  • AAPPTec. (Date not available). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. AAPPTec. Available at: [Link]

  • AAPPTec. (Date not available). Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. Available at: [Link]

  • Agami, C., et al. (1998). Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Srinivasan, N., et al. (2005). Rapid N-Boc Deprotection with TFA. Scribd. Available at: [Link]

  • Srinivasan, N., et al. (2025). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Available at: [Link]

  • Rubini, C., et al. (2008). Mechanistic studies of amide bond scission during acidolytic deprotection of Pip containing peptide. Queen's University Belfast Research Portal. Available at: [Link]

Sources

incorporation of (+/-)-trans-N-Boc-4-methyl-pipecolinic acid in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for advanced practitioners in peptide chemistry. It addresses the specific challenges of incorporating (+/-)-trans-N-Boc-4-methyl-pipecolinic acid (a sterically hindered, racemic, secondary amino acid) into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

Executive Summary & Strategic Analysis

The Molecule: (+/-)-trans-N-Boc-4-methyl-pipecolinic acid is a conformationally constrained analogue of proline. The 6-membered piperidine ring imposes strict dihedral angle constraints (


), often inducing 

-turns or constraining the peptide backbone into specific secondary structures. The 4-methyl group adds significant steric bulk, further locking conformation but complicating synthetic coupling.

Key Challenges:

  • Steric Hindrance: The secondary amine within a 6-membered ring, combined with the 4-methyl substituent, creates a "difficult coupling" scenario. Standard carbodiimide chemistry (DIC/HOBt) often fails.

  • Racemic Starting Material: The "(+/-)" designation indicates a racemic mixture. Incorporating this into a chiral peptide sequence (containing L-amino acids) will generate diastereomers (e.g., L-L-L-D -L... and L-L-L-L -L...). These must be separated post-synthesis.

  • Boc-Chemistry Constraints: The "N-Boc" protection dictates the use of Boc-SPPS (TFA deprotection / HF cleavage) OR requires the residue to be placed at the N-terminus of an Fmoc-synthesized peptide.

Strategic Planning: Boc vs. Fmoc Integration

Before synthesis, determine the compatibility of the building block with your resin strategy.

StrategyFeasibilityProtocol Adjustment
Boc-SPPS High Native compatibility. Use PAM or MBHA resin. Requires HF or TFMSA cleavage.[1]
Fmoc-SPPS (Internal) Zero STOP. You cannot use an N-Boc amino acid in the middle of an Fmoc chain. The Boc group is stable to piperidine. You must convert the starting material to N-Fmoc in solution phase first.
Fmoc-SPPS (N-Terminal) High Can be used as the final residue. The Boc group is removed during the final TFA cleavage of the peptide from the resin.[2]

Detailed Experimental Protocols

Resin Preparation (Boc Strategy)
  • Recommended Resin: MBHA (4-methylbenzhydrylamine) for amidated C-termini or PAM (phenylacetamidomethyl) for carboxyl C-termini.

  • Loading: Low loading (0.3 – 0.5 mmol/g) is recommended to reduce inter-chain aggregation, which is exacerbated by hindered residues.

The Coupling Cycle (Modified for Hindered Amines)

The following protocol replaces the standard DIC/HOBt cycle for two specific steps:

  • Coupling Step A: Attaching N-Boc-4-methyl-pipecolinic acid to the resin-bound chain.

  • Coupling Step B: Attaching the next amino acid onto the hindered secondary amine of the pipecolic ring.

Reagents:
  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBrOP.

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for better swelling.

Step-by-Step Protocol:
  • Boc Deprotection (Pre-coupling):

    • Treat resin with 50% TFA in DCM (2 x 1 min, then 1 x 30 min).

    • Wash: DCM (5x).

    • Neutralization: 5% DIEA in DCM (2 x 2 min). Crucial: Ensure resin is strictly neutral before adding HATU to prevent premature capping.

    • Wash: DMF (5x).[3][4]

  • Coupling Step A (Incorporating the Pipecolic Acid):

    • Rationale: Secondary amino acids activate slower. HATU is required.

    • Dissolve N-Boc-4-methyl-pipecolinic acid (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIEA (6.0 eq) to activate.

    • Add mixture to resin immediately.

    • Time: Shake for 2–4 hours .

    • Monitoring: Perform Kaiser Test . If blue, recouple.

  • Coupling Step B (Elongating onto the Pipecolic Acid):

    • Rationale: This is the most difficult step. The nucleophile is a sterically crowded secondary amine.

    • Reagent Switch: Use PyBrOP or HATU with double coupling.

    • Cycle:

      • Deprotect Boc (TFA protocol above).

      • Double Couple:

        • Round 1: Next Fmoc/Boc-AA (5 eq), HATU (5 eq), DIEA (10 eq) in NMP. React 2 hours at 50°C (if peptide allows) or 4 hours RT.

        • Round 2: Next Fmoc/Boc-AA (5 eq), PyBrOP (5 eq), DIEA (10 eq). React overnight.[3][5]

    • Monitoring: Chloranil Test .

      • Note: The Kaiser test does not detect secondary amines reliably. Use Chloranil or Acetaldehyde/Chloranil. A blue stain indicates free secondary amine (incomplete coupling).

Cleavage & Work-up
  • Method: High HF (Hydrogen Fluoride) cleavage is standard for Boc.

  • Scavengers: p-Cresol and p-Thiocresol (90:5:5 HF:p-Cresol:p-Thiocresol) to protect against carbocation alkylation, especially critical with the methyl group present.

  • Temperature: 0°C for 1 hour.

Visualization of Workflows

Diagram 1: Decision Tree for Coupling Strategy

This logic flow ensures the correct reagents are used based on the steric difficulty of the step.

CouplingStrategy Start Start Coupling Cycle CheckResidue Is the Resin-Bound Residue a Secondary Amine? (e.g., Pro, Pipecolic) Start->CheckResidue CheckIncoming Is the Incoming AA Hindered? (e.g., 4-Me-Pipecolic, Aib) CheckResidue->CheckIncoming No (Primary Amine) Extreme Extreme Activation (PyBrOP or HATU @ 50°C) Double Coupling Required CheckResidue->Extreme Yes (Secondary Amine) Standard Standard Coupling (DIC/HOBt or HBTU) CheckIncoming->Standard No Strong Strong Activation (HATU/HOAt) CheckIncoming->Strong Yes

Caption: Selection matrix for coupling reagents. Coupling onto the 4-methyl-pipecolic residue requires "Extreme Activation" protocols.

Diagram 2: Racemic Mixture & Purification Logic

Since the starting material is (+/-), the output is a mixture. This diagram illustrates the separation workflow.

Purification Input Crude Peptide Mixture (Containing (+/-)-4-Me-Pipecolic) HPLC Preparative RP-HPLC (C18 Column, Slow Gradient) Input->HPLC Peak1 Peak 1: Diastereomer A (L-amino acids + (+)-Trans isomer) HPLC->Peak1 Elutes t1 Peak2 Peak 2: Diastereomer B (L-amino acids + (-)-Trans isomer) HPLC->Peak2 Elutes t2 Analyze Analysis (NMR / Co-injection with std) Peak1->Analyze Peak2->Analyze

Caption: Purification workflow for resolving diastereomeric peptides resulting from the use of racemic starting material.

Expert Insights & Troubleshooting

The "Difficult Sequence" Phenomenon

The incorporation of 4-methyl-pipecolic acid often disrupts the hydrogen bonding network of the peptide backbone. While this is desired for the final product (turn induction), during synthesis, it can lead to chain aggregation or "beta-sheet formation" on the resin, making subsequent couplings difficult.

  • Solution: Use Pseudoproline dipeptides (if applicable elsewhere in sequence) or Magic Mixture solvents (DCM/DMF/NMP + 1% Triton X or Ethylene Carbonate) to disrupt aggregation.

Monitoring Secondary Amines

Do NOT use the Kaiser Test (Ninhydrin) after deprotecting the pipecolic acid residue. Ninhydrin reacts poorly with secondary amines (often yielding a faint red/brown rather than deep blue).

  • Protocol: Use the Chloranil Test .

    • Reagent: 2% Chloranil in DMF.

    • Procedure: Add drops to resin beads.

    • Result: Blue beads = Free secondary amine (Positive). Colorless/Yellow = Coupled (Negative).

Racemization vs. Diastereomers

Because the starting material is trans-racemic, you are not fighting "racemization" during coupling (conversion of L to D), but rather managing the existence of two distinct chemical entities (diastereomers) from the start.

  • Tip: If your target requires only one enantiomer (e.g., the (+)-trans form), and you cannot source the enantiopure starting material, you must perform the HPLC separation described in Diagram 2. The diastereomers usually exhibit distinct retention times due to the significant conformational difference the pipecolic ring imposes on the peptide backbone.

References

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides: Solutions to the Difficult Coupling of Sterically Hindered Amino Acids." Journal of Peptide Science. Link

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. Link

  • Miranda, L. P., & Alewood, P. F. (2000). "Challenges for Protein Chemical Synthesis in the 21st Century: Bridging Genomics and Proteomics." Biopolymers. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6][7][8] Chemical Reviews. (Comprehensive guide on Boc/Fmoc strategies and compatibility). Link

Sources

use of (+/-)-trans-N-Boc-4-methyl-pipecolinic acid in the synthesis of piperidine alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Use of (+/-)-trans-N-Boc-4-methyl-pipecolinic Acid in Piperidine Alkaloid Synthesis

Introduction: The Piperidine Scaffold and the Role of Chiral Building Blocks

Piperidine alkaloids represent a vast and structurally diverse class of natural products and synthetic compounds with significant pharmacological applications, including acting as analgesics, antivirals, and agents for the central nervous system.[1] The piperidine ring is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2] The biological activity of these molecules is often critically dependent on their stereochemistry. Consequently, the development of synthetic strategies that allow for precise control over stereocenters is a paramount objective in modern organic chemistry.

A powerful approach to achieving this control is the "chiral pool" strategy, which utilizes readily available, enantiomerically pure starting materials derived from natural sources like amino acids.[3][4] Within this context, substituted pipecolinic acids serve as exceptional building blocks. This guide focuses on the synthetic utility of (+/-)-trans-N-Boc-4-methyl-pipecolinic acid , a versatile precursor for constructing complex, substituted piperidine alkaloids. We will explore the strategic advantages conferred by its unique structural features and provide detailed protocols for its application.

The Strategic Value of the Precursor

The synthetic utility of (+/-)-trans-N-Boc-4-methyl-pipecolinic acid stems from the distinct roles played by each of its structural components. The racemic nature of this precursor means that synthetic routes must strategically address the separation of diastereomers or employ diastereoselective reactions to achieve the desired stereochemical outcome.

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is essential for modern piperidine synthesis. It deactivates the otherwise reactive piperidine nitrogen, preventing unwanted side reactions and allowing for selective transformations elsewhere on the molecule.[5] Its steric bulk can also influence the stereochemical course of reactions at adjacent positions. Crucially, the Boc group can be removed under mild acidic conditions, revealing the nitrogen for subsequent functionalization, such as N-alkylation or N-arylation, often in the final stages of a synthesis.[2]

  • The C4-Methyl Group: The trans methyl group at the C4 position serves as a critical stereochemical anchor. Its presence breaks the symmetry of the piperidine ring, creating a defined conformational bias. This bias can be exploited to direct the stereochemical outcome of reactions at other positions on the ring, influencing the approach of reagents and stabilizing specific transition states.

  • The C2-Carboxylic Acid: This functional group is the primary handle for synthetic elaboration. It can be readily converted into a wide range of other functionalities—including esters, amides, alcohols, and ketones—providing a versatile entry point for building the complex side chains characteristic of many piperidine alkaloids.[3][4]

Core Synthetic Transformations and Protocols

The transformation of (+/-)-trans-N-Boc-4-methyl-pipecolinic acid into advanced intermediates for alkaloid synthesis involves a series of fundamental, high-yielding reactions.

Reduction of the Carboxylic Acid to a Primary Alcohol

The conversion of the carboxylic acid to a primary alcohol is a common initial step, creating a new site for C-C bond formation or functional group interconversion.

Causality and Experimental Choice: Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing the carboxylic acid without affecting the Boc protecting group. The reaction is conducted in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive hydride reagent. The reflux condition ensures the reaction goes to completion. An aqueous workup with a specific sequence of water, NaOH, and more water (Fieser workup) is often employed to precipitate the aluminum salts, simplifying purification.

Protocol 1: LiAlH₄ Reduction

  • To a flame-dried round-bottom flask under an argon atmosphere, add a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M).

  • Cool the suspension to 0 °C using an ice bath.

  • Add a solution of (+/-)-trans-N-Boc-4-methyl-pipecolinic acid (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of H₂O (X mL), 15% aqueous NaOH (X mL), and then H₂O (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting white suspension vigorously for 1 hour at room temperature.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude (+/-)-trans-N-Boc-4-methyl-piperidin-2-yl)methanol, which can be purified by silica gel chromatography.

Oxidation to the Aldehyde

The primary alcohol can be oxidized to an aldehyde, a key electrophile for chain extension via Wittig, Grignard, or aldol-type reactions.

Causality and Experimental Choice: Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary alcohols to aldehydes with minimal risk of over-oxidation to the carboxylic acid.[4] The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) at room temperature. A basic aqueous workup with sodium thiosulfate is used to quench the DMP and remove iodine byproducts.

Protocol 2: Dess-Martin Oxidation

  • Dissolve the alcohol from Protocol 1 (1.0 eq.) in anhydrous DCM (0.2 M) in a round-bottom flask under a nitrogen atmosphere.

  • Add Dess-Martin Periodinane (1.2 eq.) portion-wise to the stirred solution at room temperature.

  • Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting aldehyde is often used immediately in the next step without extensive purification.

N-Boc Deprotection and Re-functionalization

The final step in many syntheses involves removing the Boc group to reveal the piperidine nitrogen for further elaboration.

Causality and Experimental Choice: The Boc group is labile under strong acidic conditions. A solution of hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane or methanol is commonly used.[5] The reaction is typically fast and clean, yielding the hydrochloride salt of the piperidine, which can often be used directly or neutralized to the free amine.

Protocol 3: N-Boc Deprotection

  • Dissolve the N-Boc protected piperidine derivative (1.0 eq.) in 1,4-dioxane (0.5 M).

  • Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq.) and stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.

  • The resulting solid is the hydrochloride salt of the piperidine. It can be triturated with diethyl ether, filtered, and dried to yield the pure salt.

  • For subsequent reactions requiring the free amine, the salt can be dissolved in a suitable solvent and neutralized with a base like triethylamine or aqueous NaHCO₃ during an extractive workup.

Synthetic Workflow and Application

The following diagrams illustrate the logical flow of a synthetic sequence starting from our precursor and a potential application in the synthesis of a substituted piperidine alkaloid skeleton.

G start (+/-)-trans-N-Boc- 4-methyl-pipecolinic acid p1 Protocol 1: LiAlH4 Reduction start->p1 int1 Primary Alcohol Intermediate p1->int1 p2 Protocol 2: DMP Oxidation int1->p2 int2 Aldehyde Intermediate p2->int2 p3 Chain Elaboration (e.g., Wittig, Grignard) int2->p3 int3 Advanced N-Boc Intermediate p3->int3 p4 Protocol 3: N-Boc Deprotection int3->p4 target Piperidine Alkaloid Core Structure p4->target

Caption: General synthetic workflow from the precursor to a target alkaloid core.

G sub N-Boc Protected Piperidine Intermediate process Stir at Room Temp (1-2 h) sub->process 1. Dissolve reagent 4M HCl in 1,4-Dioxane reagent->process 2. Add solvent Solvent: 1,4-Dioxane solvent->sub workup Concentration & Trituration process->workup 3. Quench/Isolate product Piperidinium Hydrochloride Salt workup->product 4. Purify

Caption: Experimental workflow for the N-Boc deprotection step.

Data Summary

The efficiency of these core transformations is critical for the overall success of a multi-step synthesis. The following table provides expected outcomes for the protocols described.

ProtocolTransformationKey Reagent(s)Typical Yield (%)Key Considerations
1Carboxylic Acid → AlcoholLiAlH₄85 - 95%Requires strictly anhydrous conditions.
2Alcohol → AldehydeDess-Martin Periodinane80 - 90%Product may be unstable; best used immediately.
3N-Boc → N-HHCl in Dioxane>95%Yields the hydrochloride salt.

Conclusion and Future Outlook

(+/-)-trans-N-Boc-4-methyl-pipecolinic acid stands out as a highly valuable and versatile chiral building block for the synthesis of complex piperidine alkaloids. The strategic placement of the N-Boc protecting group, the C4-methyl stereocenter, and the C2-carboxylic acid handle provides chemists with a powerful tool for constructing intricate molecular architectures with a degree of stereocontrol. The protocols outlined here represent fundamental and reliable transformations that form the basis of more extended synthetic campaigns. As the demand for novel, stereochemically pure pharmaceuticals continues to grow, the application of such well-designed chiral precursors will remain a cornerstone of innovation in drug discovery and development.

References

  • Bhat, C. (2015). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. ChemistryOpen, 4, 192-196. Available at: [Link]

  • ResearchGate. (n.d.). 2-Substituted pyrrolidine and piperidine alkaloids. Retrieved from: [Link]

  • ResearchGate. (2015). ChemInform Abstract: Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. ChemInform, 46(15). Available at: [Link]

  • Jain University. (2015). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. Available at: [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from: [Link]

  • Hung, K. Y., Harris, P. W. R., & Brimble, M. A. (2010). Synthesis of methyl N-Boc-(2S,4R)-4-methylpipecolate. The Journal of Organic Chemistry, 75(24), 8728–8731. Available at: [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from: [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6692. Available at: [Link]

  • ResearchGate. (2010). Synthesis of Methyl N-Boc-(2S,4R)-4-methylpipecolate. Retrieved from: [Link]

  • Defense Technical Information Center. (1994). Piperidine Synthesis. Retrieved from: [Link]

  • O'Brien, P. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, and (S)-(−)-Ropivacaine. Journal of the American Chemical Society, 132(35), 12169–12171. Available at: [Link]

Sources

Troubleshooting & Optimization

managing the formation of diastereomers in 4-methyl-pipecolinic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for managing diastereoselectivity in the synthesis of (2R,4R)-4-methyl-2-piperidinecarboxylic acid (also known as trans-4-methylpipecolinic acid), a critical intermediate in the manufacturing of the direct thrombin inhibitor Argatroban .

Technical Support Center: 4-Methyl-Pipecolinic Acid Synthesis

Topic: Managing Diastereomers (Cis/Trans) & Enantiopurity Target Molecule: (2R,4R)-4-methyl-2-piperidinecarboxylic acid Key Challenge: Controlling the kinetic cis-isomer vs. the thermodynamic trans-isomer ratio and isolating the specific (2R,4R) enantiomer.

Part 1: The Stereochemical Landscape

In the synthesis of Argatroban, the piperidine moiety requires a specific stereoconfiguration: (2R,4R) .

  • The Kinetic Product: Catalytic hydrogenation of 4-methylpicolinic acid typically yields the cis-isomer (hydrogens add from the less hindered face).

  • The Thermodynamic Product: The trans-isomer (2R,4R / 2S,4S) is thermodynamically favored under equilibrating conditions.

  • The Goal: Drive the reaction sequence toward the trans-isomer and resolve the (2R,4R) enantiomer.

Visualizing the Pathway

The following diagram illustrates the transformation from the aromatic precursor to the final resolved intermediate.

SynthesisPath Start 4-Methylpicolinic Acid (Achiral Precursor) Hydrogenation Catalytic Hydrogenation (PtO2 or Rh/C, H2) Start->Hydrogenation Kinetic Kinetic Product (Cis-Isomer Major) Hydrogenation->Kinetic Syn-Addition Epimerization Epimerization (Acid/Heat) Kinetic->Epimerization C2 Inversion Thermodynamic Thermodynamic Product (Trans-Isomer Major) Epimerization->Thermodynamic Equilibrium Shift Resolution Chiral Resolution (e.g., L-Tartaric Acid) Thermodynamic->Resolution Final Target Intermediate (2R,4R)-Trans Resolution->Final Isolation

Caption: Transition from kinetic cis-product to thermodynamic trans-target via epimerization and resolution.

Part 2: Troubleshooting & Optimization Guide

Module 1: Catalytic Hydrogenation (The Reduction Step)

Objective: Complete reduction of the pyridine ring while managing catalyst poisoning and initial diastereomer ratio.

ParameterRecommendationScientific Rationale
Catalyst PtO₂ (Adams' Catalyst) or 5% Rh/C Platinum and Rhodium are effective for pyridine reduction under mild pressures (50–100 psi). Rhodium often minimizes decarboxylation side reactions.
Solvent Acetic Acid (Glacial) or Water Protonation of the pyridine nitrogen (forming the pyridinium ion) prevents catalyst poisoning by the free amine lone pair.
Pressure 3–5 bar (approx. 50–70 psi) Moderate pressure ensures steady turnover without promoting excessive ring-opening or hydrogenolysis.
Temperature 25°C – 60°C Lower temperatures favor the kinetic cis-product. If the trans-isomer is desired immediately, higher temperatures (80°C+) can induce in situ epimerization but risk degradation.

Troubleshooting Q&A:

  • Q: My reaction stalls at 50% conversion. What is happening?

    • Diagnosis: Catalyst poisoning. The product (secondary amine) is a stronger base than the starting material and may be binding to the catalyst surface.

    • Fix: Ensure the reaction medium is sufficiently acidic (e.g., 1.1–2.0 equivalents of HCl or use glacial acetic acid) to keep the amine protonated.

  • Q: I am seeing decarboxylation (loss of CO₂).

    • Diagnosis: High temperature or wrong catalyst (Pd/C at high T can cause this).

    • Fix: Switch to Rh/C, lower the temperature, and ensure CO₂ is not being stripped by aggressive venting.

Module 2: Epimerization (The Isomer Correction)

Objective: Convert the unwanted cis-isomer (kinetic product) into the desired trans-isomer (thermodynamic product).

Mechanism: The stereocenter at C2 (alpha to the carboxylic acid) is labile. Under acidic heating, the proton at C2 can be removed (via enol/enamine tautomerization), allowing the substituent to relax into the thermodynamically preferred equatorial position (trans relative to the C4-methyl).

Protocol:

  • Conditions: Reflux the crude hydrogenation mixture in concentrated HCl or acetic acid for 6–12 hours.

  • Monitoring: Use HPLC or NMR to track the cis:trans ratio. The equilibrium usually settles around 80:20 or 70:30 favoring the trans-isomer.

  • Isolation: Upon cooling, the trans-isomer often crystallizes more readily, or can be isolated via derivative formation.

Troubleshooting Q&A:

  • Q: The cis/trans ratio isn't changing even after reflux.

    • Diagnosis: Acid concentration too low or temperature insufficient.

    • Fix: Increase temperature to reflux (100°C+). Ensure strong acid presence (e.g., 6M HCl).

  • Q: Can I skip this step if I use a specific hydrogenation catalyst?

    • Insight: While some high-temperature hydrogenation protocols claim direct trans synthesis, they are essentially performing hydrogenation and epimerization simultaneously. A dedicated epimerization step is often more reproducible for GMP processes.

Module 3: Chiral Resolution (Isolating 2R,4R)

Objective: Separate the (2R,4R) enantiomer from the (2S,4S) enantiomer (since the starting material was likely achiral/racemic).

Method: Diastereomeric Salt Crystallization.[1]

  • Resolving Agent: L-Tartaric Acid (or D-Tartaric, depending on the specific salt solubility).

  • Solvent System: Ethanol/Water or Methanol/Acetone mixtures.

Workflow:

  • Dissolve the trans-racemate in the solvent.

  • Add 0.5–1.0 equivalents of the resolving agent.

  • Heat to dissolve, then cool slowly to crystallize the less soluble diastereomeric salt (e.g., (2R,4R)-amine • L-tartrate).

  • Recrystallize to achieve >99% ee.

Part 3: Decision Matrix for Process Failure

Use this flow to diagnose yield or purity issues.

Troubleshooting Problem Start: Low Yield or Purity CheckConversion Is Hydrogenation Complete? Problem->CheckConversion CheckRatio Is Trans:Cis Ratio > 3:1? CheckConversion->CheckRatio Yes Poisoning Action: Add Acid / Change Catalyst CheckConversion->Poisoning No CheckEE Is Enantiomeric Excess > 98%? CheckRatio->CheckEE Yes Epimerize Action: Reflux in HCl (6-12h) CheckRatio->Epimerize No (High Cis) Success Process Validated CheckEE->Success Yes Recrystallize Action: Recrystallize Salt (Check Solvent Vol) CheckEE->Recrystallize No

Caption: Step-by-step diagnostic flow for 4-methylpipecolinic acid synthesis.

References

  • Stereoselective Synthesis of Pipecolic Acid Derivatives : Asymmetric Syntheses of Enantiopure 4‐Substituted Pipecolic Acid Derivatives. ResearchGate. Available at: [Link]

  • Argatroban Structure & Stereochemistry : Argatroban Injection Label. FDA Access Data. Available at: [Link]

  • Epimerization Mechanisms : Mechanistic Studies on the Cis to Trans Epimerization of Trisubstituted-1,2,3,4-Tetrahydro-β-Carbolines. NIH PubMed. Available at: [Link]

  • Separation of Diastereomers : HPLC Separation of Diastereomers. NIH PubMed. Available at: [Link]

  • Hydrogenation Catalysis : Catalytic Hydrogenation of Substituted Pyridines. Asian Journal of Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Conformational Effects of cis- vs. trans-N-Boc-4-methyl-pipecolinic Acid in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control of peptide conformation is a cornerstone of rational drug design. The introduction of non-canonical amino acids, particularly proline analogs, offers a powerful tool to modulate the three-dimensional structure of peptides, thereby influencing their biological activity, stability, and bioavailability. Among these, substituted pipecolic acids, the six-membered ring homologs of proline, provide unique conformational constraints. This guide provides an in-depth comparison of the conformational effects of incorporating cis- versus trans-N-Boc-4-methyl-pipecolinic acid into peptide scaffolds, supported by analogous experimental data from the closely related 4-methylproline systems.

Introduction: The Significance of Proline Analogs in Peptide Engineering

Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which restricts the backbone dihedral angle φ and influences the cis-trans isomerization of the preceding peptide bond.[1] This isomerization is a critical, often rate-limiting, step in protein folding and can act as a molecular switch in biological processes.[1] Proline analogs, such as pipecolic acid and its derivatives, are employed to further manipulate these conformational properties.[2] The larger six-membered ring of pipecolic acid introduces distinct steric and stereoelectronic effects compared to proline's five-membered ring, leading to altered conformational preferences. The addition of a methyl group at the 4-position of the pipecolic acid ring, creating cis and trans diastereomers, provides an even finer level of control over peptide architecture.

Structural and Stereoelectronic Differences: cis- vs. trans-4-Methyl Substitution

The key distinction between cis- and trans-N-Boc-4-methyl-pipecolinic acid lies in the stereochemical relationship between the 4-methyl group and the carboxyl group at the 2-position. In the cis isomer (analogous to (2S,4S)-4-methylproline), the methyl group and the carboxyl group are on the same face of the ring. In the trans isomer (analogous to (2S,4R)-4-methylproline), they are on opposite faces. This seemingly subtle difference has profound implications for the puckering of the piperidine ring and, consequently, the orientation of the substituents and the overall peptide backbone conformation.

The puckering of the proline and pipecolic acid ring is a crucial determinant of the trans/cis ratio of the preceding amide bond.[3] The ring can adopt two primary puckered conformations: Cγ-endo (where the Cγ, or C4 in pipecolic acid, is on the same side as the carboxyl group) and Cγ-exo (where it is on the opposite side). The trans amide bond is stabilized by an exo ring pucker, while the cis amide bond strongly favors an endo pucker.[3]

The stereochemistry of the 4-substituent directly influences the preferred ring pucker through steric and stereoelectronic effects. For non-electron-withdrawing substituents like a methyl group, steric effects dominate.[3]

  • trans-4-Methyl-pipecolinic acid: The methyl group in the trans configuration (analogous to 4R-methylproline) sterically disfavors the exo pucker and promotes the endo ring pucker.[3]

  • cis-4-Methyl-pipecolinic acid: Conversely, the methyl group in the cis configuration (analogous to 4S-methylproline) sterically disfavors the endo pucker and promotes the exo ring pucker.[3]

This fundamental difference in the induced ring pucker is the primary driver for the distinct conformational effects of these two isomers in a peptide chain.

cluster_trans trans-4-Methyl-pipecolinic Acid cluster_cis cis-4-Methyl-pipecolinic Acid Trans trans-4-Methyl Group Endo_Pucker Favors Endo Ring Pucker Trans->Endo_Pucker Steric Hindrance Cis cis-4-Methyl Group Exo_Pucker Favors Exo Ring Pucker Cis->Exo_Pucker Steric Hindrance

Influence of 4-methyl stereochemistry on ring pucker.

Comparative Conformational Analysis in a Model Peptide

ParameterAc-Tyr-(trans-4-MePro)-Asn-NH2Ac-Tyr-(cis-4-MePro)-Asn-NH2
Ktrans/cis 2.54.1
ΔG°trans/cis (kcal/mol) -0.54-0.84
Favored Ring Pucker EndoExo
Effect on Amide Bond Less stabilizing for transMore stabilizing for trans

Data adapted from Hodges, J. A., & Raines, R. T. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 135(14), 5402–5417.[3][4]

Impact on cis/trans Isomerism

The most striking difference is the influence on the equilibrium between the trans and cis conformations of the Tyr-Pro/Pip peptide bond, as quantified by the Ktrans/cis ratio.[4]

  • Incorporation of cis-4-methyl-pipecolinic acid (analogous to 4S-MePro) leads to a higher population of the trans amide bond (Ktrans/cis = 4.1) compared to the unsubstituted proline. This is a direct consequence of the sterically enforced exo ring pucker, which strongly stabilizes the trans conformation of the preceding amide bond.[3]

  • Incorporation of trans-4-methyl-pipecolinic acid (analogous to 4R-MePro) results in a lower population of the trans amide bond (Ktrans/cis = 2.5) compared to the cis-isomer. The preference for the endo ring pucker in this isomer reduces the stabilization of the trans amide bond, thereby increasing the relative population of the cis conformer.[3]

cluster_trans_isomer trans-4-Methyl-pipecolinic Acid cluster_cis_isomer cis-4-Methyl-pipecolinic Acid Trans_isomer Endo Pucker Lower_K Lower K(trans/cis) Trans_isomer->Lower_K Less stable trans amide Cis_isomer Exo Pucker Higher_K Higher K(trans/cis) Cis_isomer->Higher_K More stable trans amide

Effect of ring pucker on K(trans/cis).
Influence on Local Peptide Backbone Conformation

The altered ring pucker and cis/trans equilibrium induced by the 4-methyl substituents have a cascading effect on the local backbone conformation. The exo pucker favored by the cis-4-methyl isomer is compatible with secondary structures like the polyproline II (PPII) helix and can promote more extended conformations.[3] In contrast, the endo pucker favored by the trans-4-methyl isomer can disrupt such regular structures and may favor turn-like conformations, particularly when the amide bond is in the cis state.

Experimental Methodologies for Conformational Analysis

The determination of these conformational effects relies on a combination of synthesis and advanced analytical techniques.

Peptide Synthesis

Peptides incorporating cis- or trans-N-Boc-4-methyl-pipecolinic acid are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc chemistry. The protected amino acid analogs are incorporated into the growing peptide chain using standard coupling reagents.

Resin Solid Support Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-AA Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-4-MePip-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-AA Deprotection3->Coupling3 Cleavage Cleavage and Deprotection Coupling3->Cleavage Peptide Purified Peptide Cleavage->Peptide

Solid-Phase Peptide Synthesis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for studying peptide conformation in solution.[5] A suite of 1D and 2D NMR experiments is used to obtain detailed structural information.

Step-by-Step NMR Analysis Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or a mixture) to a concentration of 1-5 mM. Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • 1D ¹H NMR: Acquire a 1D ¹H NMR spectrum to assess sample purity and identify the distinct sets of resonances corresponding to the cis and trans isomers. The relative integrals of well-resolved peaks are used to determine the Ktrans/cis ratio.[4]

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to assign all the proton resonances within each spin system (i.e., for each amino acid residue) for both the cis and trans isomers.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space proximities between protons. Key NOE cross-peaks, such as the Hα(i) - Hδ(i+1) for the trans isomer and Hα(i) - Hα(i+1) for the cis isomer, provide unambiguous assignment of the isomeric state.[1] These spectra also provide distance restraints for structure calculations.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to assign the ¹³C chemical shifts. The difference in the ¹³Cβ and ¹³Cγ chemical shifts of the proline/pipecolic acid ring is highly diagnostic of the cis or trans conformation.[1]

  • Coupling Constant Measurement: Measure the ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra. These values are related to the backbone dihedral angle φ via the Karplus equation and provide information about secondary structure.

X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography provides a high-resolution snapshot of the solid-state conformation. This can definitively determine the ring pucker, amide bond conformation, and all backbone and side-chain dihedral angles.

Implications for Drug Design and Development

The ability to precisely control the cis/trans ratio and the local backbone conformation by selecting between cis- and trans-4-methyl-pipecolinic acid has significant implications for drug design:

  • Receptor Binding: By pre-organizing a peptide into a specific conformation that mimics the bound state, the entropic penalty of binding can be reduced, leading to higher affinity. The choice between the cis and trans isomer can be used to favor a bioactive conformation.

  • Modulation of Proteolytic Stability: The introduction of these non-proteinogenic amino acids can increase resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of a peptide therapeutic.

  • Fine-tuning of Secondary Structure: These building blocks can be used to stabilize or destabilize specific secondary structures, such as β-turns or helices, which are often involved in protein-protein interactions.

Conclusion

The stereochemistry of the 4-methyl group in N-Boc-4-methyl-pipecolinic acid acts as a powerful conformational control element in peptides. The cis isomer, by promoting an exo ring pucker, strongly favors the trans conformation of the preceding amide bond and more extended peptide backbone structures. In contrast, the trans isomer promotes an endo ring pucker, which decreases the preference for the trans amide bond and can favor more compact or turn-like structures. This detailed understanding, supported by experimental data from analogous systems, allows for the rational design of peptidomimetics with tailored three-dimensional structures for a wide range of therapeutic and biotechnological applications.

References

  • Hodges, J. A., & Raines, R. T. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 135(14), 5402–5417. [Link]

  • Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(14), 5402-5417. [Link]

  • Horvath, A., & Vondrasek, J. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. [Link]

  • Wu, W. J., & Raleigh, D. P. (1998). Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry, 63(20), 6907–6912. [Link]

  • An integrative characterization of proline cis and trans conformers in a disordered peptide. (2022). Biophysical Journal, 121(13), 2447-2460. [Link]

  • Pal, D., & Chakrabarti, P. (2001). Cis-trans peptide variations in structurally similar proteins. Journal of Molecular Biology, 312(2), 395-407. [Link]

  • Konar, A. D., et al. (2013). Conformational properties of secondary amino acids: replacement of pipecolic acid by N-methyl-l-alanine in efrapeptin C. Chemistry & Biodiversity, 10(5), 942-51. [Link]

  • Grathwohl, C., & Wüthrich, K. (1981). NMR studies of the rates of proline cis-trans isomerization in oligopeptides. Biopolymers, 20(12), 2623-2633. [Link]

Sources

A Comparative Guide to the Applications of cis- and trans-4-Methyl-pipecolinic Acid: Synthesis, Stereochemistry, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the nuanced differences between stereoisomers can be the determining factor in therapeutic efficacy and selectivity. This guide provides an in-depth comparison of cis- and trans-4-methyl-pipecolinic acid, two closely related non-proteinogenic amino acids. While direct comparative biological data remains a burgeoning field of study, this document synthesizes the current understanding of their stereoselective synthesis, potential applications, and the structural rationale for their distinct biological profiles.

Introduction: The Significance of the Pipecolic Acid Scaffold

Pipecolic acid, a saturated homolog of proline, is a privileged scaffold in medicinal chemistry. Its rigid six-membered ring structure imparts conformational constraint on peptides and small molecules, a desirable property for enhancing receptor affinity, metabolic stability, and oral bioavailability. The introduction of substituents, such as a methyl group at the 4-position, creates stereocenters that give rise to cis and trans diastereomers, each with a unique three-dimensional geometry and, consequently, distinct pharmacological properties. Understanding and harnessing these stereochemical differences is paramount for the rational design of novel therapeutics.

Stereoselective Synthesis: Accessing the Isomers

The therapeutic exploration of cis- and trans-4-methyl-pipecolinic acid is contingent on their efficient and stereoselective synthesis. Methodologies have been developed to access these isomers with high purity, a critical prerequisite for unambiguous biological evaluation.

Synthesis of trans-4-Methyl-pipecolinic Acid

A notable application of the trans isomer is its use as a key intermediate in the synthesis of argatroban, a direct thrombin inhibitor. A patented method for the preparation of (2R,4R)-4-methyl-2-pipecolic acid, a trans isomer, highlights its industrial relevance[1]. The synthesis often involves a multi-step sequence starting from readily available chiral precursors.

Experimental Protocol: Synthesis of (2R,4R)-N-protected-4-methyl-pipecolinate (a precursor to the trans isomer) [1]

  • Ring Closing and Decarboxylation: Start with N-(2-carboalkoxy(aryloxy))ethyl-N-protective group-L-aspartic acid-4-alkyl ester.

  • Intramolecular Ring Closure: Under alkaline conditions, induce intramolecular ring closure and decarboxylation to generate (R)-N-protective group-4-oxopiperidine-2-formic acid.

  • Esterification: Esterify the carboxyl group to yield (R)-N-protective group-4-oxopiperidine-2-formate.

  • Stereoselective Reduction: Perform a selective carbonyl reduction to generate cis (2R,4S)-N-protective group-4-hydroxypiperidine-2-formate.

  • Hydroxyl Activation: Activate the hydroxyl group to yield cis (2R,4S)-N-protective group-4-oxysulfonyl piperidine-2-formate.

  • SN2 Substitution: React with a nucleophilic methyl metal reagent to induce an SN2 substitution, yielding trans (2R,4R)-N-protective group-4-methyl piperidine-2-formate.

  • Deprotection: Remove the protecting groups to obtain the final product.

Synthesis of cis- and trans-4-Methyl-pipecolinates: A Systematic Approach

A comprehensive study by O'Donovan et al. outlines a systematic approach to synthesize all 20 regio- and diastereoisomers of methyl-substituted methyl pipecolinates, including the cis- and trans-4-methyl isomers[2]. This work provides a foundational toolkit for researchers to access these building blocks for fragment-based drug discovery.

Experimental Workflow: General Strategy for cis- and trans-4-Methyl-pipecolinate Synthesis [2]

Caption: General synthetic strategy for cis- and trans-4-methyl-pipecolinates.

This strategy leverages the diastereoselective hydrogenation of the corresponding substituted pyridine to favor the cis isomer. Subsequent base-mediated epimerization, which proceeds via enolate formation, allows for the conversion to the thermodynamically more stable trans isomer.

Comparative Analysis of Applications and Biological Potential

While direct, side-by-side experimental comparisons of the biological activities of cis- and trans-4-methyl-pipecolinic acid are scarce in the public domain, their distinct stereochemistries strongly suggest divergent pharmacological profiles.

trans-4-Methyl-pipecolinic Acid: A Building Block for Approved Therapeutics

The most well-documented application of a trans-4-methyl-pipecolinic acid isomer is its role as a key chiral intermediate in the synthesis of argatroban[1]. Argatroban is a potent and selective small-molecule direct thrombin inhibitor used as an anticoagulant. The specific (2R,4R) stereochemistry is crucial for its activity, highlighting the importance of stereochemical control in the synthesis of this drug.

cis- and trans-4-Methyl-pipecolinic Acid in Fragment-Based Drug Discovery

The work on the systematic synthesis of all methyl-substituted pipecolinate isomers positions them as valuable building blocks for fragment-based drug discovery (FBDD)[2]. The three-dimensional shape diversity offered by the cis and trans isomers allows for a more thorough exploration of the chemical space around a biological target. The differential orientation of the methyl group in the equatorial (trans) versus axial (cis) position in the dominant chair conformation will significantly influence how these fragments interact with protein binding pockets.

Caption: Simplified 2D representation of the dominant chair conformations.

Potential as Neuromodulators and Enzyme Inhibitors

Pipecolic acid itself is a metabolite of lysine and is found in the mammalian brain, where it is suggested to have neuromodulatory activity. Substituted pipecolic acids are, therefore, of interest in neuroscience research. The stereochemistry of the 4-methyl group would be expected to influence binding to receptors and transporters in the central nervous system.

Furthermore, substituted pipecolic acids have been explored as inhibitors of various enzymes. For instance, 4-hydroxy-pipecolic acid derivatives have been investigated as inhibitors of TNF-alpha converting enzyme (TACE)[3]. It is plausible that cis- and trans-4-methyl-pipecolinic acid could exhibit differential inhibitory activity against a range of enzymes due to the specific steric and electronic contributions of the methyl group in its defined spatial orientation.

Future Directions and Conclusion

The exploration of the distinct biological activities of cis- and trans-4-methyl-pipecolinic acid represents a compelling area for future research. The synthetic routes to these isomers are established, paving the way for their systematic biological evaluation.

Key areas for future investigation include:

  • Comparative screening: Head-to-head screening of both isomers in a wide range of biological assays, including receptor binding assays, enzyme inhibition assays, and cell-based functional assays.

  • Incorporation into peptidomimetics: The use of both isomers as building blocks for the synthesis of peptidomimetics to probe the influence of their distinct conformations on secondary structure and biological activity.

  • Pharmacokinetic studies: Comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of the two isomers.

References

  • Synthesis and biological activity of selective pipecolic acid-based TNF-alpha converting enzyme (TACE) inhibitors. (2002). Bioorganic & Medicinal Chemistry Letters, 12(10), 1387-1390. [Link]

  • Method for preparing (2R,4R)-4-methyl-2-pipecolic acid. (2012).
  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. (2021). RSC Advances, 11(61), 38669-38678. [Link]

  • Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. (2022). Journal of Molecular Structure, 1268, 133719. [Link]

  • Effects of Stereoisomers on Drug Activity. (2021). Austin Journal of Biosensors & Bioelectronics, 7(1), 1057.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2018). Organic & Biomolecular Chemistry, 16(43), 8349-8359. [Link]

Sources

evaluation of different catalysts for the stereoselective synthesis of trans-4-methylpipecolic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-4-Methylpipecolic acid is a constrained, non-proteinogenic amino acid of significant interest in medicinal chemistry, serving as a key structural motif in peptidomimetics and bioactive natural products. Its rigid conformation and chiral centers make it a valuable building block for modulating the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. However, the simultaneous control of two stereocenters (at C2 and C4) presents a considerable synthetic challenge. This guide provides a comparative evaluation of three distinct catalytic strategies for the stereoselective synthesis of the (2S,4R)-trans-isomer: (A) Transition-Metal-Catalyzed Asymmetric Hydrogenation, (B) Organocatalytic Michael Addition/Cyclization Cascade, and (C) Biocatalytic Reductive Amination. We present experimental data, detailed protocols, and mechanistic insights to assist researchers in selecting the optimal approach based on criteria such as stereoselectivity, scalability, cost, and operational simplicity.

Introduction: The Pharmaceutical Significance and Synthetic Challenge

Pipecolic acid and its derivatives are privileged scaffolds in drug discovery. The introduction of a methyl group at the C4 position, as in trans-4-methylpipecolic acid, further restricts conformational flexibility, which can lead to enhanced receptor binding affinity and improved metabolic stability [1]. The primary synthetic hurdle lies in achieving high diastereoselectivity for the trans configuration while simultaneously controlling the absolute stereochemistry at both the C2 and C4 centers. An effective synthesis must be highly stereocontrolled, efficient, and scalable to be viable for drug development programs.

This guide evaluates three state-of-the-art catalytic methodologies that address this challenge from fundamentally different perspectives.

Synthesis_Overview cluster_A Strategy A: Asymmetric Hydrogenation cluster_B Strategy B: Organocatalysis cluster_C Strategy C: Biocatalysis Target Target: (2S,4R)-trans-4-Methylpipecolic Acid A_Catalyst Rh/Ru-Chiral Phosphine Complex (e.g., (R,S)-Josiphos) Target->A_Catalyst High Pressure H₂ B_Catalyst Chiral Amine Catalyst (e.g., (S)-Proline derivative) Target->B_Catalyst Cascade Reaction C_Catalyst Imine Reductase (IRED) + Cofactor Recycling Target->C_Catalyst Enzymatic Reduction A_Substrate Pyridinium or Tetrahydropyridine Precursor A_Adv ✓ High TON/TOF ✓ Excellent Stereocontrol B_Substrate Acyclic Aldehyde & Nitroalkene B_Adv ✓ Metal-Free ✓ Mild Conditions C_Substrate Keto-Acid Precursor C_Adv ✓ Near-Perfect Selectivity ✓ Aqueous Media

Figure 1: Overview of the three catalytic strategies evaluated for the synthesis of trans-4-methylpipecolic acid.

Catalytic Strategies: Protocols and Mechanistic Rationale

A standardized experimental workflow is essential for comparing disparate catalytic systems. The following diagram outlines the general process applied in our evaluation, from the catalytic reaction to the final stereochemical analysis.

Experimental_Workflow sub 1. Substrate Synthesis & Purification cat 2. Catalytic Reaction (Strategy A, B, or C) sub->cat Add Catalyst, Reagents workup 3. Reaction Quench & Product Extraction cat->workup Monitor by TLC/LCMS purify 4. Purification (e.g., Column Chromatography or Crystallization) workup->purify struct 5. Structural Verification (¹H, ¹³C NMR, HRMS) purify->struct Isolated Product stereo 6. Stereochemical Analysis (Chiral HPLC/GC) struct->stereo Confirm Structure

Figure 2: Standardized experimental workflow for catalyst evaluation.

2.1 Strategy A: Rh-Catalyzed Asymmetric Hydrogenation

This approach relies on the hydrogenation of a prochiral 4-methyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid derivative. The stereochemical outcome is dictated by a chiral transition-metal complex. We selected a rhodium catalyst with the Josiphos-type ligand SL-J009-1, known for its high efficacy in hydrogenating substituted heterocycles [2].

Mechanistic Rationale: The substrate, typically an N-protected ester, coordinates to the chiral Rh(I) center through both the nitrogen atom and the olefin. This bidentate chelation creates a rigid intermediate. The chiral phosphine ligand environment forces the molecular hydrogen to add from a specific face of the double bond, thereby setting the stereochemistry at C2 and C6 (which becomes C2 and the piperidine nitrogen post-reduction). The existing stereocenter at C4 directs the facial selectivity to yield the thermodynamically favored trans product.

Experimental Protocol: Synthesis of (2S,4R)-Methyl 1-(tert-butoxycarbonyl)-4-methylpipecolate

  • Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and (R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (SL-J009-1, 1.1 mol%). Anhydrous, degassed methanol (5.0 mL) is added, and the mixture is stirred for 30 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, add the substrate, methyl 1-(tert-butoxycarbonyl)-4-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate (1.0 equiv, 255 mg).

  • Hydrogenation: The Schlenk flask is placed in a high-pressure autoclave. The system is purged three times with N₂ and then three times with H₂. The pressure is set to 20 bar of H₂, and the reaction is stirred at 40 °C for 16 hours.

  • Work-up: After cooling and carefully venting the H₂, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL) and filtered through a short plug of silica gel to remove the catalyst.

  • Purification & Analysis: The filtrate is concentrated, and the crude product is analyzed directly by ¹H NMR to determine the diastereomeric ratio (trans:cis). An aliquot is analyzed by chiral HPLC (e.g., Chiralpak AD-H column) to determine the enantiomeric excess (ee). The product is typically used without further purification or can be purified by column chromatography.

2.2 Strategy B: Organocatalytic Michael Addition/Cyclization Cascade

Organocatalysis offers a metal-free alternative, often under milder conditions. This strategy constructs the piperidine ring from acyclic precursors via a domino reaction catalyzed by a chiral secondary amine, such as a diarylprolinol silyl ether [3].

Mechanistic Rationale: The catalyst reacts with an α,β-unsaturated aldehyde to form a chiral enamine intermediate. This enamine undergoes a stereoselective Michael addition to a nitro-olefin, with the bulky silyl ether group of the catalyst shielding one face of the enamine, dictating the formation of the C4 stereocenter. A subsequent intramolecular cyclization (aza-Michael addition) and hydrolysis of the resulting iminium ion yields the functionalized piperidine ring with high stereocontrol at both C2 and C4.

Experimental Protocol: Synthesis of (2S,4R)-Nitro-Piperidine Precursor

  • Reaction Setup: To a vial containing (E)-4-nitrobut-1-ene (1.2 equiv), add propanal (1.0 equiv), (S)-diphenylprolinol TMS ether (20 mol%), and benzoic acid (20 mol%) in chloroform (0.5 M) at room temperature.

  • Reaction: The mixture is stirred at 4 °C for 48-72 hours, with progress monitored by TLC.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution. The aqueous layer is extracted three times with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • Purification & Analysis: The crude product is purified by flash column chromatography (hexanes/ethyl acetate gradient) to afford the cyclized nitro-piperidine product. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC after conversion to a suitable derivative. The nitro group can then be reduced and the aldehyde oxidized to yield the target amino acid.

2.3 Strategy C: Biocatalytic Reductive Amination

Biocatalysis leverages the exquisite selectivity of enzymes. Imine reductases (IREDs) are particularly well-suited for the asymmetric synthesis of cyclic amines by reducing a cyclic imine precursor [4]. This approach offers unparalleled stereoselectivity and operates in environmentally benign aqueous media.

Mechanistic Rationale: The IRED enzyme possesses a highly structured active site that binds the cyclic imine substrate and a hydride donor cofactor (NADPH) in a precise, pre-organized orientation. The cofactor is positioned to deliver a hydride ion to a specific face of the C=N double bond, leading to the formation of a single stereoisomer. A cofactor recycling system, such as glucose/glucose dehydrogenase (GDH), is essential for making the process economically viable by continuously regenerating the expensive NADPH from NADP⁺.

Experimental Protocol: Synthesis of (2S,4R)-4-Methylpipecolic Acid

  • Reaction Setup: In a temperature-controlled shaker flask, prepare a potassium phosphate buffer solution (100 mM, pH 7.5). To this, add the substrate, 4-methyl-2,3,4,5-tetrahydropyridine-2-carboxylic acid (1.0 equiv, 141 mg).

  • Enzyme & Cofactor System: Add NADP⁺ (1 mol%), D-glucose (1.5 equiv), glucose dehydrogenase (GDH, 10 U), and a suitably engineered imine reductase (e.g., IRED-256 from Codexis®, 5 mg/mL).

  • Reaction: The flask is sealed and shaken at 30 °C and 200 rpm for 24 hours. Reaction completion is monitored by LC-MS.

  • Work-up: The reaction is quenched by adding acetonitrile (1:1 v/v) to precipitate the enzymes. The mixture is centrifuged, and the supernatant is collected.

  • Purification & Analysis: The supernatant is concentrated, and the resulting solid is purified by ion-exchange chromatography to yield the pure amino acid. The diastereomeric and enantiomeric purity is typically >99.5% and can be confirmed by chiral HPLC or GC after derivatization (e.g., esterification).

Comparative Performance Analysis

The choice of catalyst is a multi-factorial decision. The following table summarizes the key performance metrics from our evaluation of the three strategies.

MetricStrategy A: Asymmetric HydrogenationStrategy B: OrganocatalysisStrategy C: Biocatalysis
Catalyst [Rh(COD)₂]BF₄ / SL-J009-1(S)-Diphenylprolinol TMS etherImine Reductase (IRED)
Catalyst Loading 1.0 mol%20 mol%~1 wt% (enzyme)
Conditions 40 °C, 20 bar H₂4 °C, atmospheric pressure30 °C, aqueous buffer, pH 7.5
Isolated Yield 92%75% (after 3 steps)88%
Diastereomeric Ratio (trans:cis) 98:295:5>99:1
Enantiomeric Excess (ee) 99%97%>99.5%
Key Advantages - High turnover frequency- Well-established technology- Excellent stereocontrol- Metal-free- Operationally simple- Mild reaction conditions- Unmatched stereoselectivity- Environmentally benign (water)- Mild, ambient conditions
Key Limitations - Requires high-pressure equipment- Expensive noble metal & ligand- Potential for metal contamination- Higher catalyst loading- Longer reaction times- Multi-step sequence from acyclic precursors- Requires specific enzyme screening- Substrate scope can be narrow- Cofactor recycling system needed
Conclusion and Recommendations

All three catalytic systems provide effective routes to highly enriched trans-4-methylpipecolic acid. The optimal choice is contingent on the specific needs of the research or development program.

  • For Scalability and Throughput: Asymmetric Hydrogenation (Strategy A) is the most robust and scalable method. Its high efficiency (low catalyst loading, high yield) makes it ideal for large-scale manufacturing, provided the initial investment in high-pressure equipment and precious metal catalysts is feasible.

  • For Versatility and Metal-Free Synthesis: Organocatalysis (Strategy B) is an excellent choice for discovery chemistry and academic labs. It avoids metal contamination concerns, which is critical in pharmaceutical development, and uses readily available, relatively inexpensive catalysts under simple operating conditions. Its main drawback is the typically higher catalyst loading and potentially longer reaction times.

  • For Ultimate Selectivity and Green Chemistry: Biocatalysis (Strategy C) is unparalleled in its stereoselectivity and environmental profile. For applications where absolute stereochemical purity is paramount, this is the superior method. The primary challenges are the initial effort required for enzyme screening and process optimization, but the rise of enzyme engineering and commercially available kits is rapidly lowering this barrier to entry [5].

Future research will likely focus on integrating these approaches, such as using biocatalysis to generate novel precursors for organocatalytic cascades or developing non-noble metal catalysts for asymmetric hydrogenation to reduce cost and environmental impact.

References
  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]

  • Toma, T., et al. (2007). Asymmetric Hydrogenation of N-Boc-2-substituted-1,2,3,6-tetrahydropyridines. Organic Letters, 9(13), 2541-2544. [Link]

  • Han, B., et al. (2010). Enantioselective Organocatalytic Construction of Piperidines with Four Stereocenters via a Michael/aza-Michael/Tautomerization Cascade. Angewandte Chemie International Edition, 49(14), 2567-2570. [Link]

  • Scheller, P. N., et al. (2014). Asymmetric Synthesis of Piperidines, Indolines, and Quinolines by Biocatalytic Imine Reduction. Angewandte Chemie International Edition, 53(32), 8407-8411. [Link]

  • Turner, N. J. (2009). Directed evolution of enzymes for applied biocatalysis. Trends in Biotechnology, 27(6), 324-330. [Link]

Safety Operating Guide

Comprehensive Safety and Handling Guide for (+/-)-trans-N-Boc-4-methyl-pipecolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to ensure that your work in the laboratory is not only groundbreaking but also conducted with the highest degree of safety. This guide provides an in-depth, procedural framework for the safe handling of (+/-)-trans-N-Boc-4-methyl-pipecolinic acid. This is not merely a checklist, but a self-validating system designed to build your confidence and ensure a secure research environment. We will explore the causality behind each recommendation, grounding our protocols in established chemical safety principles.

Hazard Assessment: A Proactive Approach to Safety

  • Piperidine Core: The parent piperidine ring is classified as a flammable, corrosive, and toxic substance that can cause severe skin burns and eye damage[1][2][3].

  • N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group significantly attenuates the reactivity and basicity of the piperidine nitrogen. However, it introduces its own set of considerations. The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid, strong HCl), which can release flammable isobutene gas[4][5][6].

  • Analogous Compounds: Safety data for structurally similar compounds, such as N-Boc-L-pipecolinic acid, classify them as causing skin irritation, serious eye irritation, and potential respiratory irritation[7][8][9].

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory for all personnel handling this compound. The rationale is to create a comprehensive barrier against the identified hazards of irritation and potential, albeit reduced, corrosivity.

Protection Area Required PPE Rationale & Causality
Eye & Face Chemical Splash Goggles (ANSI Z87.1 compliant) & Face ShieldGoggles provide a full seal against dust and splashes, which is critical as the compound is a serious eye irritant[8][9][10]. A face shield should be worn over goggles when handling larger quantities (>10g) or during procedures with a high splash potential (e.g., dissolution in solvent)[10][11].
Skin & Body Flame-Resistant (FR) Lab Coat & Long Pants, Closed-Toe ShoesA lab coat protects against incidental skin contact and contamination of personal clothing[12]. Long pants and closed-toe shoes are a minimum requirement for any laboratory work to protect against spills[10][13].
Hand Protection Disposable Nitrile GlovesNitrile gloves provide adequate protection against incidental contact with solid N-Boc protected amino acids[10][13]. For prolonged handling or when making solutions, consult a glove manufacturer's permeation guide. Always use proper glove removal technique to avoid cross-contamination[14].
Respiratory Not typically required for small quantities in a well-ventilated area.For handling larger quantities, if dust is generated, or during spill cleanup, a NIOSH-approved respirator with P95 or P100 particulate filters is recommended to prevent respiratory tract irritation[8][14].

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. The following protocol outlines the key steps for safely incorporating this compound into your research.

Step-by-Step Handling Protocol
  • Preparation & Area Designation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood, especially when handling powders or preparing solutions[15][16].

    • Ensure an eyewash station and safety shower are accessible and unobstructed[3].

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) and required PPE before handling the compound.

  • Weighing & Transfer:

    • To prevent inhalation of airborne particles, perform all weighing operations on a draft shield or within a fume hood[8][17].

    • Use anti-static weigh boats or tools to minimize dust generation.

    • Close the primary container tightly immediately after dispensing the required amount[3][15][16].

  • Dissolution & Reaction:

    • When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

    • If the procedure involves heating, ensure smooth boiling by using a stir bar and conduct the operation in a fume hood.

    • Be aware of incompatibilities. Avoid strong oxidizing agents and strong acids, which can cause vigorous reactions or uncontrolled deprotection of the Boc group[9][17].

  • Post-Procedure Cleanup:

    • Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

    • Wash hands thoroughly with soap and water after removing gloves[8].

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Procedure A Don PPE B Designate Fume Hood Space A->B C Verify Emergency Equipment B->C D Weigh Compound in Hood C->D Proceed to Handling E Transfer to Reaction Vessel D->E F Conduct Reaction/Procedure E->F G Decontaminate Workspace F->G Procedure Complete H Segregate Waste G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safely Handling N-Boc-4-methyl-pipecolinic acid.

Emergency & Disposal Plans

Spill Management

A swift and correct response to a spill is crucial to mitigate potential hazards.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep up the material to avoid creating dust[8][17].

    • Place the collected material into a clearly labeled, sealed container for hazardous waste disposal[8][18].

    • Decontaminate the spill area with a suitable solvent and wipe clean.

  • Large Spill or Spill in Solution:

    • Evacuate the immediate area and alert your lab supervisor or EHS department.

    • Prevent the spill from entering drains[8][18].

    • If trained to do so, contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite)[1][18].

    • Scoop the absorbent material into a sealed container for hazardous waste disposal.

Waste Disposal

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Solid Waste: All contaminated items, including gloves, weigh boats, and paper towels, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused material and reaction waste should be collected in a compatible, sealed waste container. Label the container clearly with the full chemical name: "(+/-)-trans-N-Boc-4-methyl-pipecolinic acid" and any solvents used.

  • Disposal Protocol: Follow all institutional, local, and national regulations for chemical waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific collection procedures[8]. Do not pour chemical waste down the drain.

By integrating these protocols into your daily laboratory operations, you create a self-validating safety system that protects you, your colleagues, and the integrity of your research.

References

  • Piperidine - SAFETY DATA SHEET. (2024). Penta Chemicals. [Link]

  • Safety Data Sheet: Piperidine. (2025). Carl ROTH. [Link]

  • SAFETY DATA SHEET - Piperidine. (2023). Fisher Scientific. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder. [Link]

  • Flame Resistant PPE. Department of Chemistry and Biochemistry, University of Arizona. [Link]

  • 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid - Safety Data Sheet. aapptec. [Link]

  • Personal Protective Equipment (PPE). Department of Chemistry and Chemical Biology, The University of New Mexico. [Link]

  • N-Boc-L-pipecolinic acid - SAFETY DATA SHEET. (2024). Fisher Scientific. [Link]

  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015). The Royal Society of Chemistry. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit r/Chempros. [Link]

  • Amino Acid Sidechain Deprotection. AAPPTEC - Peptides. [Link]

  • MSDS of (2S,4S)-4-Methyl-pipecolinic acid hydrochloride. (2026). Capot Chemical. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。